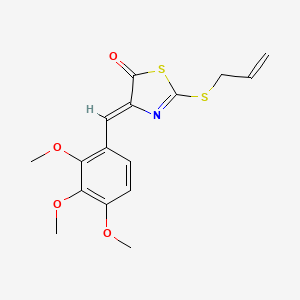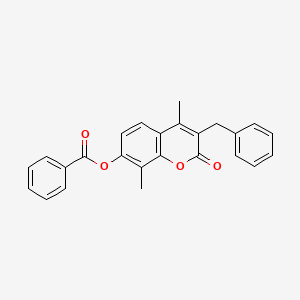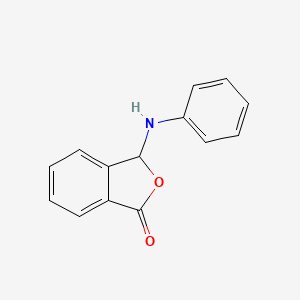
1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly referred to as FMPD, is a compound that belongs to the class of pyrrolidinediones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMPD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
FMPD acts as a selective antagonist of the NMDA receptor by binding to the receptor and blocking its activation. This results in a decrease in the influx of calcium ions into the cell, which is responsible for the excitatory response mediated by the NMDA receptor. By blocking the NMDA receptor, FMPD can reduce the excitotoxicity associated with excessive glutamate release and prevent neuronal damage.
Biochemical and Physiological Effects:
FMPD has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models and has been studied for its potential use in the treatment of epilepsy. FMPD has also been found to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
FMPD has several advantages as a research tool. It is a selective antagonist of the NMDA receptor, which allows for the specific targeting of this receptor in experiments. FMPD has also been found to exhibit good pharmacokinetic properties, making it suitable for use in animal models. However, FMPD has some limitations as a research tool. It has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FMPD has not been extensively studied in humans, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on FMPD. One area of interest is the development of new drugs based on the structure of FMPD that exhibit improved pharmacokinetic properties. Another area of interest is the study of the effects of FMPD on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, further research is needed to determine the safety and efficacy of FMPD in humans, which could lead to its eventual use as a treatment for various medical conditions.
Synthesis Methods
The synthesis of FMPD can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst to form 4-fluorocinnamic acid. This is followed by the reaction of 4-fluorocinnamic acid with piperazine and acetic anhydride to form 1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2-propen-1-one. Finally, this intermediate product is cyclized with maleic anhydride to form the desired product, FMPD.
Scientific Research Applications
FMPD has been found to exhibit potential applications in the field of medicinal chemistry. It has been studied for its potential use as a treatment for various medical conditions such as epilepsy, anxiety, and depression. FMPD has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGQZOSAPNDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)